

Spectroscopic data (NMR, IR, Mass Spec) of Ethyl 2,6-dichloroisonicotinate

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Compound of Interest

Compound Name: Ethyl 2,6-dichloroisonicotinate

Cat. No.: B155263

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An In-depth Technical Guide on the Spectroscopic Data of **Ethyl 2,6-dichloroisonicotinate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Ethyl 2,6-dichloroisonicotinate**, a compound of interest in chemical research and drug development. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their own characterization efforts.

Introduction

Ethyl 2,6-dichloroisonicotinate (CAS 1604-14-4) is a halogenated pyridine derivative with the molecular formula $C_8H_7Cl_2NO_2$ and a molecular weight of 220.05 g/mol ^[1] Its structure, featuring a substituted pyridine ring, makes it a valuable building block in organic synthesis, potentially for the development of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 2,6-dichloroisonicotinate**. These predictions are derived from the known spectral data of related compounds such as ethyl isonicotinate, 2,6-dichloronicotinic acid, and other chlorinated pyridine derivatives, as well as general principles of spectroscopy.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.05	s	2H	H-3, H-5 (Pyridine ring)
4.42	q	2H	$-\text{OCH}_2\text{CH}_3$
1.40	t	3H	$-\text{OCH}_2\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
164.5	$\text{C}=\text{O}$ (Ester)
152.0	C-2, C-6 (Pyridine ring)
142.0	C-4 (Pyridine ring)
128.0	C-3, C-5 (Pyridine ring)
63.0	$-\text{OCH}_2\text{CH}_3$
14.2	$-\text{OCH}_2\text{CH}_3$

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2985	Medium	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1570, 1540	Medium	C=C, C=N stretch (aromatic ring)
1280	Strong	C-O stretch (ester)
1100	Strong	C-O stretch (ester)
780	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Abundance (%)	Assignment
219, 221, 223	High	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Isotopic pattern for 2 Cl atoms)
191, 193, 195	Medium	[M - C ₂ H ₄] ⁺
174, 176, 178	Medium	[M - OCH ₂ CH ₃] ⁺
146, 148, 150	High	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **Ethyl 2,6-dichloroisonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher, equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Ethyl 2,6-dichloroisonicotinate**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 2 seconds.
- Acquisition Time: 3-4 seconds.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of the solid **Ethyl 2,6-dichloroisonicotinate** sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

Sample Preparation:

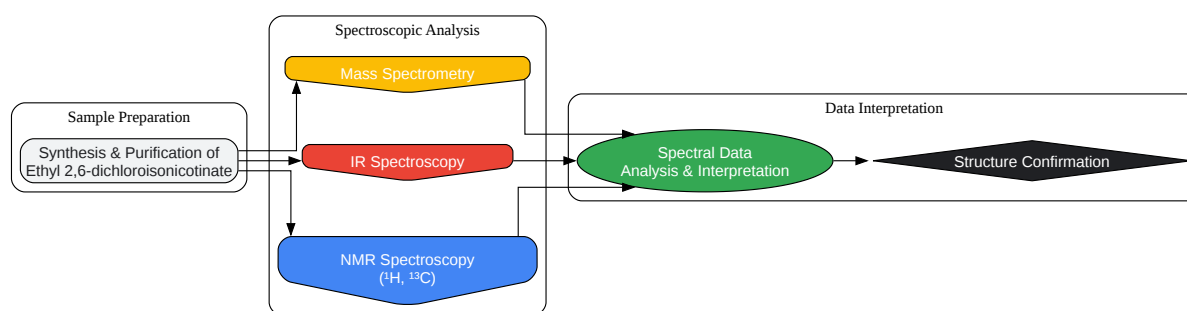
- Prepare a dilute solution of **Ethyl 2,6-dichloroisonicotinate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

- Injection Volume: 1 μL .
- Inlet Temperature: 250 $^{\circ}\text{C}$.
- GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program: Start at 50 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2,6-dichloroisonicotinate**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. scbt.com [scbt.com]
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